[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a compound that features an adamantyl group, a dichloropyridine ring, and an ester linkage. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Preparation Methods
The synthesis of [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves the reaction of 1-adamantyl bromomethyl ketone with 3,6-dichloropyridine-2-carboxylic acid in the presence of a base such as potassium carbonate in a dimethylformamide medium at room temperature . This method ensures the formation of the ester linkage between the adamantyl group and the dichloropyridine ring.
Chemical Reactions Analysis
[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions, especially at the positions ortho to the chlorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxidized adamantane derivatives, reduced alcohols, and substituted pyridine derivatives .
Scientific Research Applications
[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets through its adamantyl group and ester linkage. The adamantyl group provides stability and rigidity, while the ester linkage allows for hydrolysis and subsequent release of active moieties. The dichloropyridine ring can interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar compounds to [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate include other adamantane derivatives such as:
1-Adamantyl bromomethyl ketone: A precursor in the synthesis of various adamantane-based compounds.
2-(1-Adamantyl)-2-oxoethyl benzoates: Compounds with similar ester linkages but different aromatic rings.
1,3-Dehydroadamantane: A compound with a double bond in the adamantane structure, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the adamantyl group with the dichloropyridine ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[2-(1-adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c19-13-1-2-15(20)21-16(13)17(23)24-9-14(22)18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONKPAPQKCBBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)COC(=O)C4=C(C=CC(=N4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.